molecular formula C6H6FNO2 B1446709 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1783750-90-2

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1446709
M. Wt: 143.12 g/mol
InChI Key: SGUPYQLZPKLQAW-UHFFFAOYSA-N
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Description

“4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1783750-90-2 . It has a molecular weight of 143.12 and its IUPAC name is 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid . It is a yellow to brown solid .


Synthesis Analysis

The synthesis of pyrroles, including “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is C6H6FNO2 . The InChI code is 1S/C6H6FNO2/c1-8-3-4 (7)2-5 (8)6 (9)10/h2-3H,1H3, (H,9,10) .


Chemical Reactions Analysis

Pyrroles, including “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs . The drugs containing a pyrrole ring system have biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
    • Fluoropyrrole derivatives are important anti-inflammatory agents , stable GnRH receptor antagonists , inhibitors of HCV NS5B polymerase , Angiotensin II receptor antagonists used in therapy for treating hypertension .
  • Agriculture

    • A fluorinated pyrrole derivative, chlorfenapyr, was discovered in 1988 and commercialized in 1995 as a broad-spectrum insecticide .
  • Synthesis of Cholecystokinin Antagonists

    • Pyrrole-2-carboxylic acid, a related compound, is used in the synthesis of cholecystokinin antagonists . Cholecystokinin is a hormone that stimulates the digestion of fat and protein.
  • Synthesis of Benzopyran Antihypertensives

    • Pyrrole-2-carboxylic acid is also used in the synthesis of benzopyran antihypertensives . Antihypertensives are a class of drugs that are used to treat hypertension (high blood pressure).
  • Synthesis of Azepinediones

    • Pyrrole-2-carboxylic acid is used in the synthesis of azepinediones . Azepinediones are a class of compounds that have been studied for their potential medicinal properties.
  • Pharmaceutical Applications

    • Pyrrole and its derivatives are ever present in nature . Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
  • Fluorine in Heterocyclic Chemistry

    • Synthetic approaches towards pyrroles, bearing fluorine atoms and trifluoromethyl group, are overviewed in this field . Literature data are surveyed accordingly to reaction type used to obtain the fluorinated pyrrole moiety .

Safety And Hazards

The safety information for “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

The future directions for “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” and other pyrrole derivatives could involve further exploration of their potential in modulating gene expression . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

4-fluoro-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUPYQLZPKLQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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